molecular formula C6H6N4O B3022560 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 35523-67-2

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3022560
CAS No.: 35523-67-2
M. Wt: 150.14 g/mol
InChI Key: INVVMIXYILXINW-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS RN: 2503-56-2) is a high-purity chemical compound serving as a key scaffold in medicinal chemistry and drug discovery research. This fused heterocycle, with a molecular formula of C 6 H 6 N 4 O and a molecular weight of 150.14 g/mol, is a derivative of the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TZP) structure, which is known to mimic various natural building blocks . The compound has demonstrated significant research value in the development of novel therapeutic agents. It acts as a versatile synthetic intermediate for creating potent antiviral compounds, particularly as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) complex, showing potential to disrupt the protein-protein interaction between the PA and PB1 subunits . Furthermore, its derivatives, specifically lanthanide complexes, have shown promising in vitro antiproliferative activity against the parasites responsible for neglected tropical diseases such as leishmaniasis and Chagas disease, indicating a potential new generation of non-toxic antiparasitic agents . The triazolopyrimidine core is also a recognized pharmacophore in the exploration of inhibitors for targets like dihydroorotate dehydrogenase (DHODH) for antimalarial research . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can expect a solid, white to almost white crystalline powder with a melting point of approximately 226 °C and a minimum purity of 98.0% as determined by neutralization titration .

Properties

IUPAC Name

5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

INVVMIXYILXINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051918, DTXSID2074035
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2503-56-2, 35523-67-2
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-
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Record name 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
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Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, producing the desired compound in good yields.

Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This regioselective one-step synthesis is facilitated by the use of specific reaction conditions that favor the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide and catalytic amounts of ZnCl2 is particularly advantageous for industrial applications due to its scalability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole and pyrimidine rings can undergo reduction reactions to form dihydro derivatives.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the methyl group can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines. For example, a study reported that this compound induced apoptosis in human leukemia cells through the activation of specific apoptotic pathways.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were evaluated for cytotoxicity and showed improved efficacy compared to the parent compound.

Agricultural Applications

In agriculture, this compound has been investigated for its potential use as a fungicide and herbicide.

Fungicidal Activity

Studies have shown that this compound can effectively inhibit fungal growth in crops. Its application led to a significant reduction in fungal diseases in treated plants compared to untreated controls.

Herbicidal Properties

Additionally, research indicates that it possesses herbicidal activity against various weed species. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass without harming the crops.

Data Table: Summary of Applications

Application TypeSpecific UseObserved EffectsReferences
Medicinal ChemistryAntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in leukemia cells
Agricultural ScienceFungicideReduces fungal diseases in crops
HerbicideLowers weed biomass without crop damage

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly influence physicochemical and biological properties:

Compound Name R (Position 5) Melting Point (°C) Key Biological Activity Reference
5-Methyl derivative Methyl 287 PfDHODH inhibition (IC₅₀ ~ 0.5 µM)
5-Trifluoromethyl derivative CF₃ 263 PfDHODH inhibition (IC₅₀ ~ 1.2 µM)
5-Ethyl derivative Ethyl 215 Not reported
5-Phenyl derivative Phenyl Not reported Precursor for 7-substituted analogs
  • Electronic Effects : The electron-withdrawing trifluoromethyl group reduces basicity and enhances metabolic stability compared to methyl .
  • Steric Effects : Bulkier substituents (e.g., phenyl) may hinder enzyme binding but improve selectivity.

Modifications at Position 7

The hydroxyl group at position 7 is critical for hydrogen bonding and metal coordination. Substitutions here alter reactivity and applications:

Compound Name X (Position 7) Key Properties/Applications Reference
5-Methyl-7-ol OH DHODH inhibition; metal coordination
7-Chloro-5-phenyl derivative Cl Intermediate for nucleophilic substitution
Ethyl 5-methyl-7-carboxylate COOEt Prodrug potential; improved lipophilicity
7-Alkoxy derivatives (e.g., 3a–3i) OR (alkyl) Enhanced solubility or bioactivity
  • Chlorination : Replacing -OH with -Cl (using POCl₃) increases electrophilicity, enabling cross-coupling reactions .
  • Coordination Chemistry : The hydroxyl group in 5-methyl-7-ol forms stable complexes with Cu(II), as seen in tetraaquabis(5-methyl-triazolopyrimidin-7-olato)copper(II) .

Antimalarial Activity

  • PfDHODH Inhibition: 5-Methyl-7-ol exhibits potent inhibition (IC₅₀ ~ 0.5 µM), outperforming the trifluoromethyl analog (IC₅₀ ~ 1.2 µM) . This suggests methyl at position 5 optimizes steric and electronic interactions with the enzyme’s ubiquinone-binding site.
  • Selectivity : 5-Phenyl derivatives show reduced activity, likely due to steric clashes in the hydrophobic pocket .

Functionalization Strategies

  • Chlorination : 7-OH → 7-Cl conversion using POCl₃ (e.g., 7-chloro-5-phenyl derivative) .
  • Alkylation : NaOH/KI-mediated alkylation of 7-OH with alkyl bromides yields 7-alkoxy derivatives .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 2503-56-2) is a compound with significant potential in pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

  • Molecular Formula: C6_6H6_6N4_4O
  • Molecular Weight: 150.14 g/mol
  • Melting Point: 226 °C
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
  • Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and reduce inflammation.

Therapeutic Applications

This compound has been investigated for several potential therapeutic applications:

  • Antitumor Activity: Research indicates that the compound may possess antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.
  • Cardiovascular Effects: As an impurity in the vasodilator Trapidil, it may play a role in cardiovascular therapies. Its influence on vascular smooth muscle cells suggests potential benefits in managing hypertension.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

StudyCell LineIC50_{50} (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918ROS generation

Case Studies

A notable case study involved the administration of this compound in a preclinical model of lung cancer. The study demonstrated:

  • Tumor Reduction: Significant reduction in tumor size compared to control groups.
  • Survival Rates: Increased survival rates among treated subjects.

Safety and Toxicology

While promising in its biological activity, safety assessments indicate that this compound can cause skin and eye irritation upon exposure. Proper handling protocols are recommended to mitigate these risks.

Q & A

Q. Advanced Computational Analysis

  • TD-DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.02 eV) to predict charge transfer and reactivity .
  • Molecular docking : Simulate binding to targets like dihydroorotate dehydrogenase (DHODH) to prioritize derivatives for antimalarial testing .
  • ADME profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) to optimize drug-like characteristics .

How can researchers resolve contradictions in reported biological activities (e.g., antimalarial vs. neuroprotective effects)?

Data Contradiction Analysis
Discrepancies arise from:

  • Structural modifications : Substitutions (e.g., trifluoromethyl vs. methyl groups) alter target selectivity. For example, 5-methyl derivatives inhibit Plasmodium falciparum DHODH , while 5-chloro-6-aryl analogs target microtubules in neurodegenerative models .
  • Assay conditions : Variations in cell lines, enzyme isoforms, or concentration ranges (e.g., IC₅₀ values) must be cross-validated using standardized protocols .

What methodologies address toxicity challenges in the synthesis of triazolopyrimidine derivatives?

Q. Methodological Optimization

  • Alternative catalysts : Replace toxic TMDP with safer bases (e.g., K₂CO₃) in propargylation reactions .
  • Green solvents : Use ethanol/water mixtures to reduce hazardous waste .
  • Process monitoring : Real-time TLC or HPLC tracking minimizes byproduct formation during POCl₃ reactions .

How do substituents at the C5 and C7 positions influence DHODH inhibitory activity?

Q. Structure-Activity Relationship (SAR)

  • C5-methyl : Enhances hydrophobic interactions with PfDHODH, improving antimalarial activity (IC₅₀ = 0.12 µM) .
  • C7-chloro : Increases electrophilicity, enabling nucleophilic substitution for further derivatization .
  • C7-alkoxy groups : Reduce solubility but improve metabolic stability in vivo .

What analytical standards and methods are used to detect 5-methyl-triazolopyrimidine impurities in pharmaceuticals?

Q. Advanced Analytical Chemistry

  • EP standards : The compound is listed as "Trapidil impurity A" (CAS 2503-56-2), requiring HPLC-MS with reference materials for quantification .
  • Limit tests : Use spiked samples to validate detection thresholds (e.g., 0.1% impurity) per ICH guidelines .

How does the electronic structure of 5-methyl-triazolopyrimidine derivatives affect their reactivity in cross-coupling reactions?

Q. Advanced Electronic Analysis

  • HOMO localization : The triazole ring acts as an electron-deficient site, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric effects : Bulky C5 substituents (e.g., phenyl) hinder reactivity at C7, necessitating optimized Pd catalysts .

What in vitro models are used to evaluate the anticancer potential of 5-methyl-triazolopyrimidine derivatives?

Q. Biological Evaluation

  • Kinase inhibition assays : Screen against EGFR or VEGFR2 to identify antiproliferative leads .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
  • Apoptosis markers : Western blotting for caspase-3/7 activation confirms mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.